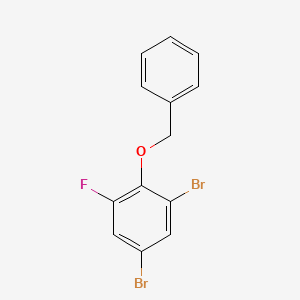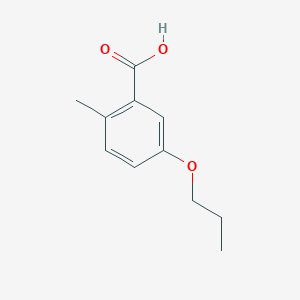
2-Methyl-5-propoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-propoxybenzoic acid is a chemical compound with the molecular weight of 194.23 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H14O3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 194.23 . The compound is stored at a temperature of 2-8°C .科学的研究の応用
2-Methyl-5-propoxybenzoic acid has been used in a variety of scientific research applications, including as an acid catalyst in organic synthesis, as a corrosion inhibitor, and as a reagent for various biochemical processes. It has also been used in the study of enzyme inhibition, drug metabolism, and the regulation of gene expression. Additionally, it has been used to study the effects of various environmental pollutants on cells, and to investigate the mechanisms of action of various drugs.
作用機序
2-Methyl-5-propoxybenzoic acid acts as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to interact with various proteins and DNA, resulting in the modulation of gene expression. Finally, it has been found to interact with various receptors in the body, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, resulting in the inhibition of drug metabolism and the regulation of gene expression. Additionally, it has been found to interact with various receptors in the body, resulting in the modulation of various physiological processes. These effects include the inhibition of inflammation, the modulation of neurotransmitter release, and the modulation of immune responses.
実験室実験の利点と制限
The use of 2-Methyl-5-propoxybenzoic acid in laboratory experiments has several advantages. First, it is a non-toxic and stable compound, making it safe to use in experiments. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. Finally, it has been found to have a wide range of biochemical and physiological effects, making it an attractive compound for further research.
The use of this compound in laboratory experiments also has some limitations. First, it is not suitable for use in experiments involving high temperatures, as it is unstable at temperatures higher than 100°C. Additionally, it is not suitable for use in experiments involving strong bases, as it is not stable in basic solutions. Finally, it has been found to interact with various proteins and DNA, which can lead to unpredictable results in some experiments.
将来の方向性
The potential future directions for research involving 2-Methyl-5-propoxybenzoic acid are numerous. First, further research is needed to investigate the effects of this compound on various physiological processes, such as inflammation, neurotransmitter release, and immune responses. Additionally, further research is needed to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory agent or a modulator of immune responses. Finally, further research is needed to investigate the potential toxicological effects of this compound, as well as its potential interactions with other drugs.
合成法
2-Methyl-5-propoxybenzoic acid is synthesized through a four-step process, beginning with the condensation of 5-bromopentanal and 2-methylbenzoic acid. The resulting product is then treated with a base, followed by the addition of a halogenating agent. The final step involves the addition of a solvent to the reaction mixture. The entire process takes approximately two hours and yields a product with a purity of up to 95%.
Safety and Hazards
特性
IUPAC Name |
2-methyl-5-propoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUBYCFKBVEGMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

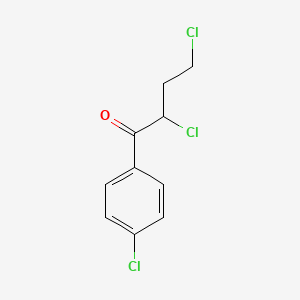
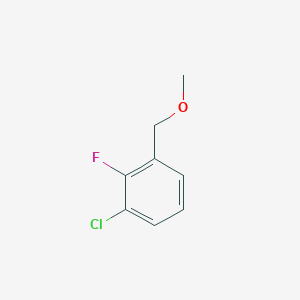

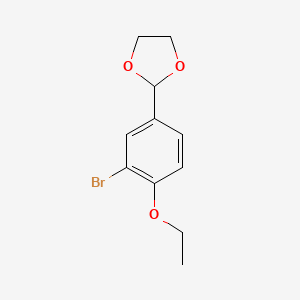
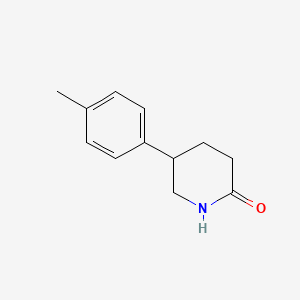
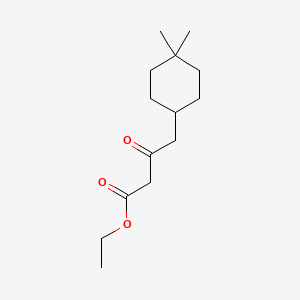

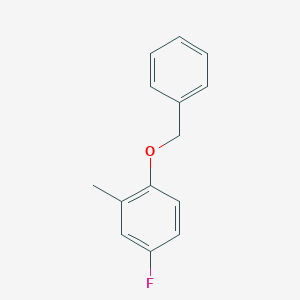
![t-Butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B6357448.png)

![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)
